molecular formula C20H13NO2 B5238883 2-Anilinoanthracene-9,10-dione CAS No. 36339-31-8

2-Anilinoanthracene-9,10-dione

Cat. No.: B5238883
CAS No.: 36339-31-8
M. Wt: 299.3 g/mol
InChI Key: SQSFFQYBWMWXAF-UHFFFAOYSA-N
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Description

2-Anilinoanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound features an aniline group attached to the anthracene-9,10-dione structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoanthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with aniline under acidic conditions. One common method is the condensation reaction where anthracene-9,10-dione is reacted with aniline in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Anilinoanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Anilinoanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anilinoanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications. The compound also interacts with various enzymes and proteins, inhibiting their activity and leading to the observed biological effects .

Comparison with Similar Compounds

  • 2-Aminoanthracene-9,10-dione
  • 9,10-Anthraquinone
  • 1,4-Naphthoquinone

Comparison: 2-Anilinoanthracene-9,10-dione is unique due to the presence of the aniline group, which imparts distinct chemical properties compared to other anthraquinone derivatives. This structural difference influences its reactivity, solubility, and biological activity. For instance, 2-Aminoanthracene-9,10-dione lacks the aniline group, resulting in different reactivity patterns and applications .

Properties

IUPAC Name

2-anilinoanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO2/c22-19-15-8-4-5-9-16(15)20(23)18-12-14(10-11-17(18)19)21-13-6-2-1-3-7-13/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSFFQYBWMWXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289330
Record name 2-(Phenylamino)-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36339-31-8
Record name 2-(Phenylamino)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36339-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylamino)-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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